Methyl 4-methylsalicylate
Overview
Description
Methyl 4-methylsalicylate is an organic compound with the molecular formula C9H10O3. It is a derivative of salicylic acid, where a methyl group is attached to the fourth position of the benzene ring. This compound is known for its pleasant, sweet odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
Methyl 4-methylsalicylate, similar to its close relative Methyl salicylate, is primarily a topical counter-irritant . It is used for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .
Mode of Action
The mode of action of this compound is thought to be similar to that of Methyl salicylate. Counter-irritation is believed to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves . This is thought to mask the underlying musculoskeletal pain and discomfort .
Biochemical Pathways
This compound is likely involved in similar biochemical pathways as Methyl salicylate. Methyl salicylate is a volatile plant and microbial signaling compound involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens . It is believed to function by being metabolized to the plant hormone salicylic acid . The biosynthesis of Methyl salicylate arises via the hydroxylation of benzoic acid by a cytochrome P450 followed by methylation by a methylase enzyme .
Pharmacokinetics
It is known that methyl salicylate is applied topically as a counter-irritant for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions . The ADME properties of this compound are expected to be similar, but specific studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By acting as a counter-irritant, it helps to alleviate pain and discomfort in these areas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the volatility of Methyl salicylate allows these signals to spread through the air to distal parts of the same plant or even to neighboring plants, where they can function as a mechanism of plant-to-plant communication . The same could be true for this compound, but specific studies would be needed to confirm this.
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as Methyl salicylate, are involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens .
Molecular Mechanism
It is known that similar compounds, such as Methyl salicylate, act as counter-irritants, providing symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .
Dosage Effects in Animal Models
Similar compounds, such as Methyl salicylate, have been used in topical ointments or liniments as counter-irritants for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions .
Metabolic Pathways
It is known that similar compounds, such as Methyl salicylate, are synthesized in plants from salicylic acid, starting from chorismic acid through the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Subcellular Localization
The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methylsalicylate can be synthesized through the esterification of 4-methylsalicylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using fixed-bed reactors. For example, the esterification can be carried out in a vapor-phase process using supported catalysts to enhance the reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: This compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-methylsalicylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in plant signaling and defense mechanisms.
Medicine: It is explored for its potential anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Methyl salicylate:
4-methylsalicylic acid: The precursor to methyl 4-methylsalicylate, used in similar synthetic processes.
Methyl 2-hydroxybenzoate: Another ester of salicylic acid with comparable properties and applications
Uniqueness: this compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions in chemical and biological systems. This structural difference can lead to variations in its physical properties, such as solubility and boiling point, compared to its analogs .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFCFWKYAOJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863434 | |
Record name | Methyl 4-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-56-8, 63027-59-8 | |
Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydroxytoluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl hydroxytoluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHYLSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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